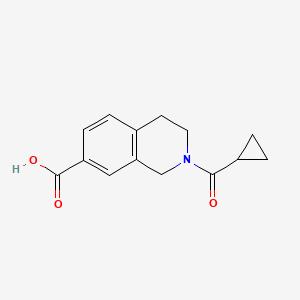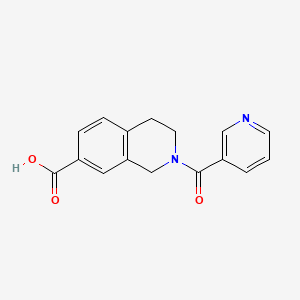
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide, also known as CF3, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. CF3 is a derivative of the drug celecoxib, which is used to treat pain and inflammation. However, CF3 has shown to have unique properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-cyano-4-fluorophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer growth. This compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a role in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and analgesic properties. This compound has also been shown to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide has several advantages for use in lab experiments, including its high purity and stability. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment and expertise for its synthesis.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-cyano-4-fluorophenyl)acetamide, including:
1. Investigating its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
2. Investigating its potential as a treatment for cancer, including its use in combination with other anti-cancer drugs.
3. Investigating its potential as a treatment for pain, including its use in combination with other analgesic drugs.
4. Investigating its mechanism of action and identifying new targets for its use in medicine.
5. Developing new synthesis methods for this compound that are more cost-effective and scalable.
Méthodes De Synthèse
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide can be synthesized through a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-fluoro-2-nitrobenzoic acid with thionyl chloride, which results in the formation of 4-fluoro-2-chlorobenzoyl chloride. This intermediate compound is then reacted with 2-cyanoacetamide in the presence of a base, such as triethylamine, to yield this compound.
Applications De Recherche Scientifique
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide has been the subject of several scientific studies that have investigated its potential applications in the field of medicine. One study found that this compound has anti-inflammatory properties and can inhibit the production of cytokines, which are proteins that play a key role in the inflammatory response. Another study found that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in certain types of cancer.
Propriétés
IUPAC Name |
2-chloro-N-(2-cyano-4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-9(14)13-8-2-1-7(11)3-6(8)5-12/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDUQBAHPVRRCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C#N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-(2-ethoxyphenoxy)acetamide](/img/structure/B7627829.png)

![2-[2-(4-methyl-1,3-thiazol-5-yl)ethyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B7627833.png)

![3-[[2-(2,2-dimethylpropanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonyl]amino]propanoic acid](/img/structure/B7627841.png)
![3-[(3-Amino-3-cyclopropylpropanoyl)amino]benzoic acid](/img/structure/B7627857.png)

![2-[4-(1H-indol-5-yl)phenyl]ethanamine](/img/structure/B7627886.png)
![[4-(2-hydroxyethoxy)piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7627895.png)
![(4-Fluoro-3-methoxyphenyl)-[4-(2-hydroxyethoxy)piperidin-1-yl]methanone](/img/structure/B7627906.png)
![5-Fluoro-2-[(3-hydroxy-3-methylbutyl)amino]benzonitrile](/img/structure/B7627911.png)
![2-[1,3-Benzodioxol-5-ylsulfonyl(methyl)amino]acetic acid](/img/structure/B7627920.png)
![3-(Azocan-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7627924.png)
